molecular formula C17H22FNO2S B11063429 N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide

N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide

Cat. No.: B11063429
M. Wt: 323.4 g/mol
InChI Key: XSIVJUOJADEGRE-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts high stability and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide typically involves the coupling of an adamantane derivative with a sulfonamide group. One common method is the reaction of 1-adamantylamine with 3-fluoro-2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide is unique due to the presence of both the adamantane core and the sulfonamide group, which confer high stability and potential biological activity. The fluorine and methyl substituents on the aromatic ring further enhance its chemical properties and reactivity .

Properties

Molecular Formula

C17H22FNO2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)adamantane-1-sulfonamide

InChI

InChI=1S/C17H22FNO2S/c1-11-15(18)3-2-4-16(11)19-22(20,21)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,19H,5-10H2,1H3

InChI Key

XSIVJUOJADEGRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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